Direct Blue 81
Overview
Description
Direct Blue 81 is a synthetic dye belonging to the class of azo dyes. It is widely used in the textile industry for dyeing cotton, wool, and silk, and also finds applications in the paper industry for coloring paper products. The dye is known for its vibrant blue color and excellent light fastness, making it a popular choice in various industrial applications.
Preparation Methods
Direct Blue 81 is synthesized through a series of chemical reactions involving aromatic amines and diazonium salts. The general synthetic route involves the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo dye. The reaction conditions typically involve acidic or neutral pH and temperatures ranging from room temperature to slightly elevated temperatures . Industrial production methods often involve large-scale batch or continuous processes to ensure consistent quality and yield.
Chemical Reactions Analysis
Direct Blue 81 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide, sodium hydroxide, and various reducing agents. For instance, the degradation of this compound can be mediated by Fenton reactions, which involve the use of hydrogen peroxide and iron salts under acidic conditions . The major products formed from these reactions include smaller aromatic compounds and amines, which result from the cleavage of the azo bonds.
Scientific Research Applications
Direct Blue 81 has gained attention in scientific research due to its unique properties and potential applications in various fields. Some of the key applications include:
Water Treatment: this compound is used in adsorption processes for removing anionic dyes from aqueous solutions.
Environmental Science: Zero-valent iron nanoparticles have been explored for the elimination of this compound from aqueous solutions, highlighting its potential in improving water quality.
Textile Industry: Dendrimers have been used to enhance the color strength of fabrics dyed with this compound, showcasing their role in the textile dyeing process.
Adsorption Studies: Various substrates and techniques have been used to optimize the conditions for the adsorption of this compound, contributing to environmental remediation efforts.
Mechanism of Action
The mechanism by which Direct Blue 81 exerts its effects involves the interaction of the dye molecules with the fibers or substrates being dyed. The dye molecules form hydrogen bonds and van der Waals forces with the fibers, allowing them to adhere and impart color. In water treatment applications, the dye molecules are adsorbed onto the surface of adsorbents like graphene oxide, where they interact through electrostatic forces and π-π interactions.
Comparison with Similar Compounds
Direct Blue 81 can be compared with other similar azo dyes, such as Direct Red 81, Direct Blue 71, and Direct Red 23. These dyes share similar chemical structures and properties but differ in their specific applications and performance characteristics. For instance, Direct Red 81 is used in similar applications but has different color properties and adsorption behaviors . Direct Blue 71 and Direct Red 23 are also used in the textile and paper industries but may have different fastness properties and environmental impacts .
Properties
IUPAC Name |
tetrasodium;4-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]naphthalen-1-yl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H31N7O14S4.4Na/c54-42-24-31(70(62,63)64)20-26-19-30(69(59,60)61)23-41(44(26)42)52-50-38-15-14-37(33-8-4-5-9-34(33)38)48-49-39-16-17-40(36-22-29(68(56,57)58)11-13-35(36)39)51-53-45-43(71(65,66)67)21-25-18-28(10-12-32(25)46(45)55)47-27-6-2-1-3-7-27;;;;/h1-24,47,54-55H,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;/q;4*+1/p-4 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQZDRGKMSIEFDF-UHFFFAOYSA-J | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C5C=C(C=CC5=C(C=C4)N=NC6=CC=C(C7=CC=CC=C76)N=NC8=C9C(=CC(=C8)S(=O)(=O)[O-])C=C(C=C9O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H27N7Na4O14S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1122.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6252-57-9 | |
Record name | Direct Blue 81 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006252579 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrasodium 4-hydroxy-5-[[4-[[4-[[1-hydroxy-6-(phenylamino)-3-sulphonato-2-naphthyl]azo]-6-sulphonatonaphthyl]azo]naphthyl]azo]naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.795 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIRECT BLUE 81 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AI8M8YWKB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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